Carbamimidoyl-(carboxymethyl)-methylazanium;sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

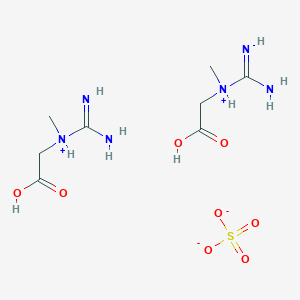

Carbamimidoyl-(carboxymethyl)-methylazanium;sulfate is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a carbamimidoyl group, a carboxymethyl group, and a methylazanium group, all associated with a sulfate ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamimidoyl-(carboxymethyl)-methylazanium;sulfate typically involves the reaction of carbamimidoyl chloride with carboxymethylamine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then treated with sulfuric acid to form the sulfate salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Carbamimidoyl-(carboxymethyl)-methylazanium;sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.

Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents, with conditions varying based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Carbamimidoyl-(carboxymethyl)-methylazanium;sulfate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in biochemical assays and as a probe for studying enzyme mechanisms.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of carbamimidoyl-(carboxymethyl)-methylazanium;sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Carbamimidoyl-(carboxymethyl)-methylazanium;sulfate can be compared with other similar compounds such as:

- Carbamimidoyl-(carboxymethyl)-methylazanium;chloride

- Carbamimidoyl-(carboxymethyl)-methylazanium;nitrate

- Carbamimidoyl-(carboxymethyl)-methylazanium;phosphate

These compounds share similar structural features but differ in their associated anions, which can influence their chemical properties and applications. The sulfate variant is unique due to its specific interactions and stability in various environments.

Biological Activity

Carbamimidoyl-(carboxymethyl)-methylazanium; sulfate, often referred to as a carboxymethyl derivative, is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its antitumor properties, immunomodulatory effects, and antimicrobial activities.

Chemical Structure and Properties

The compound features a carbamimidoyl group linked to a carboxymethyl moiety, which enhances its solubility and reactivity. The sulfate group contributes to its ionic nature, potentially influencing its interaction with biological systems.

Antitumor Activity

Research indicates that derivatives of carboxymethyl compounds exhibit significant antitumor activities. For instance, studies on carboxymethyl pachymaran (CMP), a related compound, have demonstrated its ability to inhibit tumor cell growth in various cancer models, including HepG2 and MCF-7 cells. The antitumor efficacy is attributed to several mechanisms:

- Induction of Apoptosis : CMP promotes apoptosis in cancer cells, which is crucial for reducing tumor size and preventing metastasis.

- Immune Modulation : CMP has been shown to enhance the secretion of cytokines such as IFN-γ and IL-2 in mice, thereby boosting immune responses against tumors .

- Gut Microbiota Regulation : The compound's influence on gut microbiota may also play a role in its antitumor effects, as changes in microbiota composition can affect systemic inflammation and immune responses .

Immunomodulatory Effects

The immunomodulatory properties of carbamimidoyl-(carboxymethyl)-methylazanium; sulfate are particularly noteworthy. In animal studies, the compound has been observed to:

- Increase Cytokine Production : Enhanced levels of immunoglobulins and pro-inflammatory cytokines were noted in serum samples from treated mice, indicating an active immune response .

- Support Immune Organ Function : Histological examinations showed improvements in the morphology of immune organs such as the spleen and thymus in treated mice .

Antimicrobial Activity

The antimicrobial potential of carbamimidoyl derivatives has been explored with promising results. Studies suggest that these compounds exhibit activity against various bacterial strains, including resistant strains like Staphylococcus aureus. The mechanisms include:

- Membrane Disruption : The presence of hydrophobic groups in the structure enhances interaction with bacterial membranes, leading to cell lysis.

- Biofilm Inhibition : The compound shows efficacy against biofilm-forming bacteria, which are notoriously difficult to treat with conventional antibiotics .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antitumor | Inhibition of HepG2 and MCF-7 cell growth | |

| Immunomodulation | Increased IFN-γ and IL-2 production | |

| Antimicrobial | Effective against Staphylococcus aureus |

| Mechanism | Description |

|---|---|

| Apoptosis Induction | Triggers programmed cell death in tumor cells |

| Cytokine Release | Enhances immune response through cytokine production |

| Membrane Disruption | Compromises bacterial cell integrity |

Case Studies

Case Study 1: Antitumor Efficacy in Mice

In a controlled study involving H22 tumor-bearing mice, various doses of CMP were administered. Results indicated that higher doses significantly reduced tumor size compared to controls. Histological analysis confirmed increased apoptosis in tumor tissues.

Case Study 2: Immune Response Enhancement

Another study assessed the effects of carbamimidoyl derivatives on immune function. Mice treated with the compound exhibited not only increased levels of serum cytokines but also improved survival rates when challenged with tumor cells.

Properties

CAS No. |

102601-28-5 |

|---|---|

Molecular Formula |

C8H20N6O8S |

Molecular Weight |

360.35 g/mol |

IUPAC Name |

2-[carbamimidoyl(methyl)amino]acetic acid;sulfuric acid |

InChI |

InChI=1S/2C4H9N3O2.H2O4S/c2*1-7(4(5)6)2-3(8)9;1-5(2,3)4/h2*2H2,1H3,(H3,5,6)(H,8,9);(H2,1,2,3,4) |

InChI Key |

NFWOMGOXOHCLNA-UHFFFAOYSA-N |

SMILES |

C[NH+](CC(=O)O)C(=N)N.C[NH+](CC(=O)O)C(=N)N.[O-]S(=O)(=O)[O-] |

Canonical SMILES |

CN(CC(=O)O)C(=N)N.CN(CC(=O)O)C(=N)N.OS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.